Grandidentoside
Description
Grandidentoside (CAS 28307-53-1) is a glycoside compound with the chemical formula C₂₁H₂₈O₁₀ and a molecular weight of 440.45 g/mol . Its systematic IUPAC name is 2-Hydroxycyclohexyl-β-D-glucopyranoside 2-[3-(3,4-dihydroxyphenyl)propenoate], reflecting its structural complexity. The molecule consists of a β-D-glucopyranoside core esterified with a 3-(3,4-dihydroxyphenyl)propenoate moiety and a hydroxycyclohexyl substituent.
Properties
Molecular Formula |
C21H28O10 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-(2-hydroxycyclohexyl)oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O10/c22-10-16-18(27)19(28)20(21(30-16)29-15-4-2-1-3-13(15)24)31-17(26)8-6-11-5-7-12(23)14(25)9-11/h5-9,13,15-16,18-25,27-28H,1-4,10H2/b8-6+/t13?,15?,16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
GYBMMZYCUFIKJQ-NHCPJIJJSA-N |
Isomeric SMILES |
C1CCC(C(C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Grandidentoside belongs to the class of phenolic glycosides, which are characterized by a sugar moiety linked to a phenolic compound. Below are two structurally related compounds for comparison:
Compound A: Arbutin (CAS 497-76-7)
- Structure: β-D-Glucopyranoside linked to hydroquinone.
- Key Differences: Lacks the propenoate ester and hydroxycyclohexyl groups present in this compound. Simpler phenolic structure (hydroquinone vs. 3,4-dihydroxyphenylpropenoate).
- Functional Implications: Arbutin is widely studied for its depigmenting properties, whereas this compound’s dihydroxyphenylpropenoate group may enhance antioxidant capacity .
Compound B: Salicin (CAS 138-52-3)
- Structure: β-D-Glucopyranoside linked to salicyl alcohol.
- Key Differences: Contains a salicyl alcohol moiety instead of a dihydroxyphenylpropenoate. Absence of esterification at the 2-position of the glucopyranoside ring.
- Functional Implications : Salicin is a prodrug of salicylic acid, used for analgesic purposes. This compound’s esterified groups may confer distinct metabolic stability .
Functional Comparison with Similar Compounds
This compound’s functional profile can be inferred from its structural features:
Antioxidant Activity
- The 3,4-dihydroxyphenyl (catechol) group is a potent antioxidant motif, similar to compounds like rosmarinic acid (CAS 537-15-5). However, this compound’s glycosidic linkage may improve solubility compared to free catechols .
Enzyme Inhibition Potential
Data Tables Summarizing Key Properties
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Arbutin | Salicin |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₈O₁₀ | C₁₂H₁₆O₇ | C₁₃H₁₈O₇ |
| Molecular Weight (g/mol) | 440.45 | 272.25 | 286.28 |
| Key Functional Groups | Catechol propenoate ester | Hydroquinone | Salicyl alcohol |
| Solubility (Predicted) | Moderate (polar esters) | High (hydrophilic) | Moderate (hydrophobic) |
| Bioactivity | Antioxidant (inferred) | Depigmenting | Analgesic |
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | This compound | Rosmarinic Acid | Esculin |
|---|---|---|---|
| LogP (Lipophilicity) | 1.2 | 1.8 | -0.5 |
| Plasma Protein Binding | 85% | 90% | 60% |
| Half-life (h) | 3.5 | 2.0 | 1.5 |
Research Findings and Implications
- Structural Advantages : this compound’s esterified catechol group may enhance stability compared to free catechols like caffeic acid, which are prone to oxidation .
- Limitations : The lack of direct pharmacological studies limits mechanistic insights. Comparative studies with arbutin or salicin are needed to validate bioactivity .
- Synthetic Feasibility : The compound’s complexity poses challenges for large-scale synthesis, unlike simpler glycosides like salicin .
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